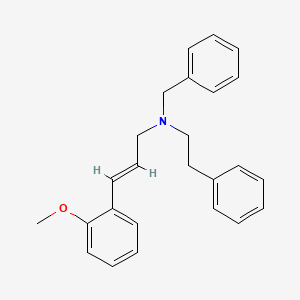
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol is not fully understood, but research has suggested that the compound may act by inhibiting the aggregation of amyloid-beta peptides, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit a wide range of biochemical and physiological effects. Research has shown that the compound can inhibit the aggregation of amyloid-beta peptides, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit anti-inflammatory properties, which could be beneficial in the treatment of a variety of conditions.
実験室実験の利点と制限
One advantage of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has been extensively studied and has a well-understood mechanism of action. Additionally, the compound is relatively easy to synthesize and is readily available. However, one limitation of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has not yet been tested in clinical trials, so its potential therapeutic applications are not fully understood.
将来の方向性
There are several future directions for research on 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in humans.
合成法
The synthesis of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can be achieved through a variety of methods, including the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carbaldehyde, followed by the addition of pyrrolidine and subsequent reduction. Other methods for synthesizing 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol include the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carboxylic acid, followed by the addition of pyrrolidine and subsequent reduction.
科学的研究の応用
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of Parkinson's disease.
特性
IUPAC Name |
3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCVGOMFBNFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)



![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)